Nrf2/HO-1-IN-1

Description

Properties

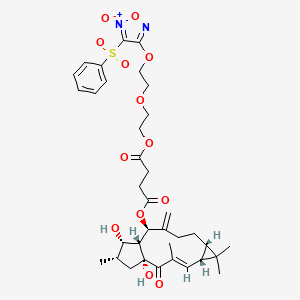

Molecular Formula |

C36H46N2O13S |

|---|---|

Molecular Weight |

746.8 g/mol |

IUPAC Name |

1-O-[2-[2-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]ethoxy]ethyl] 4-O-[(1R,3E,5R,7S,11R,12R,13S,14S)-1,13-dihydroxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-11-tricyclo[10.3.0.05,7]pentadec-3-enyl] butanedioate |

InChI |

InChI=1S/C36H46N2O13S/c1-21-11-12-25-26(35(25,4)5)19-22(2)32(42)36(43)20-23(3)30(41)29(36)31(21)50-28(40)14-13-27(39)48-17-15-47-16-18-49-33-34(38(44)51-37-33)52(45,46)24-9-7-6-8-10-24/h6-10,19,23,25-26,29-31,41,43H,1,11-18,20H2,2-5H3/b22-19+/t23-,25-,26+,29+,30-,31-,36+/m0/s1 |

InChI Key |

YSEZOFUXSMKMMW-JSSVEZLUSA-N |

Isomeric SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1O)[C@H](C(=C)CC[C@H]3[C@H](C3(C)C)/C=C(/C2=O)\C)OC(=O)CCC(=O)OCCOCCOC4=NO[N+](=C4S(=O)(=O)C5=CC=CC=C5)[O-])O |

Canonical SMILES |

CC1CC2(C(C1O)C(C(=C)CCC3C(C3(C)C)C=C(C2=O)C)OC(=O)CCC(=O)OCCOCCOC4=NO[N+](=C4S(=O)(=O)C5=CC=CC=C5)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for Nrf2/HO-1-IN-1

Target Identification and Pharmacophore Design

This compound likely belongs to the class of small-molecule inhibitors that disrupt the interaction between Nrf2 and Keap1 or interfere with HO-1 enzymatic activity. Pharmacophore modeling of known Nrf2 inhibitors, such as brusatol or ML385, reveals common features:

- Electrophilic moieties (e.g., α,β-unsaturated carbonyl groups) to react with Keap1 cysteine residues.

- Hydrophobic domains for binding to the Keap1 Kelch domain.

- Aromatic systems for π-π stacking interactions.

For HO-1 inhibition, structural analogs like zinc protoporphyrin IX (ZnPP) suggest the importance of metal-chelating groups and porphyrin-like structures . A hypothetical structure of this compound might combine these elements to achieve dual targeting.

Proposed Synthetic Pathways

Pathway A: Fragment-Based Synthesis

Core Structure Assembly : Begin with a benzopyran scaffold (common in antioxidant compounds) functionalized with an α,β-unsaturated ketone.

Side-Chain Functionalization :

Example Reaction Scheme :

$$

\text{2-Hydroxyacetophenone} + \text{4-Chlorobenzaldehyde} \xrightarrow{\text{NaOH/EtOH}} \text{Chalcone Intermediate} \xrightarrow{\text{HCl/MeOH}} \text{Benzopyran Core}

$$

Pathway B: Modular Combinatorial Chemistry

Structural Characterization and Validation

Spectroscopic Analysis

Optimization of Synthetic Yield and Purity

Challenges in Synthesis

Chemical Reactions Analysis

Types of Reactions

Nrf2/HO-1-IN-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms, which may have different biological activities.

Substitution: Substitution reactions, where functional groups are replaced with others, can modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms .

Scientific Research Applications

Nrf2/HO-1-IN-1 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study oxidative stress and antioxidant mechanisms.

Biology: Researchers utilize it to investigate cellular defense mechanisms and the role of Nrf2 and HO-1 in various biological processes.

Medicine: The compound shows potential in treating diseases related to oxidative stress, such as inflammatory bowel disease, neurodegenerative disorders, and certain cancers

Mechanism of Action

Nrf2/HO-1-IN-1 exerts its effects by modulating the Nrf2 and HO-1 signaling pathways. The mechanism involves:

Activation of Nrf2: The compound induces the phosphorylation of Nrf2, leading to its release from the Keap1 complex and translocation to the nucleus.

Gene Expression: In the nucleus, Nrf2 binds to antioxidant response elements (ARE) in the DNA, promoting the expression of genes involved in antioxidant defense, including HO-1.

Cytoprotective Effects: The upregulation of HO-1 and other antioxidant genes enhances cellular defense against oxidative stress and inflammation.

Comparison with Similar Compounds

Table 1: Key Comparative Data

Key Insights:

Potency and Selectivity: this compound uniquely targets both Nrf2 and HO-1, offering broader pathway suppression compared to ML-385 or brusatol, which focus solely on Nrf2 .

Mechanistic Differences: ML-385: Disrupts Nrf2-DNA binding without affecting HO-1, limiting its utility in HO-1-dependent pathologies . Halofuginone: Primarily used in fibrosis, its Nrf2 inhibition is secondary to TGF-β signaling modulation .

Therapeutic Applications: this compound is preferred in studies requiring dual pathway inhibition, such as iron-overload disorders (e.g., multiple myeloma) where HO-1 modulates iron metabolism . Brusatol and ML-385 are more commonly used in cancers with Nrf2 hyperactivation, such as NSCLC and hepatocellular carcinoma .

Research Findings and Clinical Relevance

Key Studies Involving this compound:

- Mitochondrial Autophagy and ROS Regulation :

this compound treatment in multiple myeloma cells reduced mitochondrial ROS and iron-mediated energy production by disrupting the SFXN2-HO-1 interaction, highlighting its role in mitochondrial homeostasis . - Inflammation Modulation: In macrophage models, this compound suppressed LPS-induced NO production and ROS levels, outperforming compounds like Physalin L in specificity .

Limitations and Challenges:

- Dual Targeting Risks: Simultaneous inhibition of Nrf2 and HO-1 may exacerbate oxidative stress in normal cells, necessitating precise dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.